molecular formula C19H20FN3O2 B2737710 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide CAS No. 1796950-70-3

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide

Cat. No.: B2737710
CAS No.: 1796950-70-3
M. Wt: 341.386
InChI Key: XYHXMPPMWNVIGK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide class, characterized by a bicyclic heteroaromatic core. Its structure features a 2-methylimidazo[1,2-a]pyridine scaffold linked via a carboxamide group to a branched alkyl chain containing a 2-fluorophenyl substituent and a methoxy group.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-17(23-11-7-6-10-16(23)22-13)18(24)21-12-19(2,25-3)14-8-4-5-9-15(14)20/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXMPPMWNVIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multiple steps, including ring closure reactions, Suzuki coupling, hydrolysis, and amidation reactions . The process begins with the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl and methoxypropyl groups through various coupling reactions. The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

The compound N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a member of the imidazopyridine family, which has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a complex structure that includes a fluorophenyl group, a methoxypropyl side chain, and an imidazo[1,2-A]pyridine core. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that imidazopyridine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Cancer Research demonstrated that a related imidazopyridine compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .

Neurological Applications

Imidazopyridine derivatives have also been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage.

Case Study:
In a preclinical study, a derivative of this compound was found to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in treating conditions like rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of Imidazopyridine Derivatives

Compound NameIC50 (µM)Targeted Cytokine
Compound A12.5TNF-α
Compound B8.0IL-6
This compound10.5IL-1β

Potential Antiviral Activity

Emerging research suggests that imidazopyridine compounds may possess antiviral properties, particularly against RNA viruses. Their mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Study:
A recent study explored the antiviral effects of several imidazopyridine derivatives against the influenza virus, showing promising results in vitro .

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and modulating cellular processes . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The ortho-fluorine and methoxypropyl chain in the target compound likely optimize interactions with hydrophobic binding pockets, as seen in related carboxamide derivatives .
  • NMR Data : Compounds with bulky substituents (e.g., indolylmethyl in compound 17 ) show distinct ¹H NMR shifts (e.g., 6.55 ppm for aromatic protons), suggesting varied electronic environments compared to the target.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative disorders and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}FN3_{3}O2_{2}
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1796950-70-3

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : It has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and is implicated in various autoimmune diseases. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, making it a candidate for treating conditions like rheumatoid arthritis .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound may have neuroprotective properties. They potentially mitigate neuronal damage associated with neurodegenerative diseases by modulating inflammatory pathways and protecting against oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

StudyBiological ActivityModel/ContextFindings
p38 MAPK InhibitionAdjuvant-induced arthritis modelDemonstrated significant reduction in cytokine production
Neuroprotective effectsIn vitro neuronal cell cultureShowed reduced oxidative stress and cell death
Cytokine modulationVarious inflammatory modelsEffective in lowering levels of IL-1β and TNFα

1. Inhibition of Inflammatory Cytokines

A study focused on the compound's ability to inhibit TNFα production in vitro demonstrated that structural modifications led to improved pharmacokinetic profiles. The findings suggested that the compound's design is critical for enhancing its bioavailability and therapeutic efficacy against inflammatory diseases.

2. Neuroprotection in Animal Models

In animal models simulating neurodegenerative conditions, the compound exhibited protective effects on neuronal cells by reducing markers of inflammation and oxidative stress. These studies highlight its potential application in treating diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
  • Reaction yields are sensitive to solvent polarity and temperature; DMF often optimizes nucleophilic substitutions .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models for this compound?

Contradictions may arise from:

  • Assay-specific conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa) .
  • Impurity interference : Trace solvents (e.g., residual DMF) or byproducts (e.g., de-fluorinated analogs) can skew results .

Q. Methodological Solutions :

  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) .
  • HPLC-MS purity checks : Ensure >98% compound purity before biological testing .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting imidazo[1,2-a]pyridine carboxamides?

SAR optimization involves:

Substituent variation : Systematic replacement of fluorine, methoxy, or methyl groups to assess potency (Table 1).

Bioisosteric replacement : Swapping the carboxamide with sulfonamide or urea groups to enhance solubility .

Q. Example Data :

Analog Modification Biological Activity
5-Chloroimidazo[1,2-a]pyridineChlorine at position 5Improved kinase inhibition
4-Methoxy derivativeMethoxy at position 4Enhanced antimicrobial action

Source : Comparative analysis of imidazo[1,2-a]pyridine derivatives .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Approaches :

  • Docking simulations : Predict binding modes with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize candidates .

Case Study : Fluorine substitution at the phenyl ring reduced metabolic clearance in rat liver microsomes by 40% compared to non-fluorinated analogs .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., distinguishing imidazo[1,2-a]pyridine isomers) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns .
  • X-ray crystallography : Resolves absolute stereochemistry of chiral centers in the methoxypropyl chain .

Advanced: What experimental controls are critical when evaluating this compound’s toxicity in preclinical models?

  • Positive controls : Use established toxins (e.g., doxorubicin for cardiotoxicity) to validate assay sensitivity .
  • Vehicle controls : Account for solvent effects (e.g., DMSO-induced cytotoxicity at >0.1% v/v) .
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS, particularly for fluorinated derivatives prone to defluorination .

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